molecular formula C5H8N4O2 B055940 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide CAS No. 119768-96-6

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B055940
CAS RN: 119768-96-6
M. Wt: 156.14 g/mol
InChI Key: WFWTVYZKHVSPKF-UHFFFAOYSA-N
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Description

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide, also known as AMPC, is a small organic molecule that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the target cells. Studies have shown that 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide can selectively target cancer cells and induce apoptosis, suggesting its potential as a cancer therapy.
Biochemical and Physiological Effects
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the target cells and the dosage used. In vitro studies have demonstrated its antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which can affect its bioavailability and efficacy. Additionally, its mechanism of action and potential side effects require further investigation before its use in clinical settings can be considered.

Future Directions

There are several future directions for research on 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide, including the development of new derivatives with improved properties, the investigation of its potential as a cancer therapy, and the exploration of its applications in material science. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide can be synthesized through a multistep process, starting with the reaction between 3-methyl-2-butanone and hydrazine hydrate to form 3-methyl-2-pyrazoline-5-one. The intermediate is then reacted with methyl isocyanate to form 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to exhibit a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has also been investigated for its potential use as a catalyst in organic synthesis and as a building block for the preparation of functional materials.

properties

CAS RN

119768-96-6

Product Name

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3-amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-7-5(11)9-3(6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10)

InChI Key

WFWTVYZKHVSPKF-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=CC(=O)N1)N

Canonical SMILES

CNC(=O)N1C(=CC(=O)N1)N

synonyms

1H-Pyrazole-1-carboxamide,5-amino-2,3-dihydro-N-methyl-3-oxo-(9CI)

Origin of Product

United States

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